![molecular formula C17H14N4O3S B2669525 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 1798515-98-6](/img/structure/B2669525.png)
2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
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Overview
Description
Compounds with thiazole and pyridine moieties are known to exhibit a broad range of chemical and biological properties . They are often used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. The exact structure of your compound would depend on the positions of these moieties and the presence of any additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of the chemical bonds it contains .Scientific Research Applications
Synthesis and Structural Studies
The compound and its derivatives have been central to novel synthetic pathways, including the development of complex pyridine skeletons and thiazolo[3,2-a]pyridines, which serve as key intermediates in the synthesis of macrocyclic antibiotics and related heterocyclic systems. For instance, Shin et al. (2002) discussed the synthesis of the central 2,3,6-trisubstituted pyridine skeleton [Fragment A-B-C] of a macrobicyclic antibiotic, cyclothiazomycin, highlighting the methodological advances in synthesizing such intricate molecules (Shin, Okabe, Ito, Ito, & Yonezawa, 2002). Similarly, Chigorina et al. (2019) explored the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to novel thiazolo[3,2-a]pyridines with diverse potential applications (Chigorina, Bespalov, & Dotsenko, 2019).
Biological Applications
Research has also delved into the biological properties of derivatives of this compound, focusing on DNA/BSA binding and anticancer activities. Li et al. (2020) discovered novel dehydroabietic acid derivatives that interact with DNA and proteins, showing selective cytotoxicity against certain cancer cell lines, which suggests a promising avenue for developing new anticancer agents (Li, Fei, Wang, Kong, & Long, 2020). The antimicrobial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids was investigated by Gezginci, Martin, & Franzblau (1998), providing insights into the potential use of these compounds in combating Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antimicrobial and Antitumor Activities
Further studies extend to the synthesis of novel pyridine thiazole derivatives and their zinc(II) complexes, exploring their antimicrobial and antitumor properties. Zou et al. (2020) synthesized pyridine thiazole derivatives and their Zn(II) complexes, which showed enhanced biological activity compared to free ligands, indicating the potential of these compounds in developing bioactive materials with novel properties (Zou, Feng, Fu-Ran, Lai, Liao, Meng, & Yu, 2020).
Future Directions
properties
IUPAC Name |
4-hydroxy-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-14-10-4-1-5-11(10)19-15(23)13(14)16(24)21-17-20-12(8-25-17)9-3-2-6-18-7-9/h2-3,6-8H,1,4-5H2,(H2,19,22,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLFLQEYLYXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2O)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
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